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L-Alanylglycyl-L-asparaginyl-L-cysteinyl-L-threonine
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Overview
Description
L-Alanylglycyl-L-asparaginyl-L-cysteinyl-L-threonine: is a synthetic peptide composed of five amino acids: L-alanine, glycine, L-asparagine, L-cysteine, and L-threonine. This compound is of interest due to its potential applications in various fields, including biochemistry, medicine, and industrial processes. The unique sequence of amino acids in this peptide allows it to exhibit specific biochemical properties that can be harnessed for various scientific and practical purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Alanylglycyl-L-asparaginyl-L-cysteinyl-L-threonine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Resin Loading: The first amino acid, L-threonine, is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.
Coupling: The next amino acid, L-cysteine, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for L-asparagine, glycine, and L-alanine.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of this peptide may involve automated peptide synthesizers that streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield. Additionally, large-scale production may utilize batch or continuous flow reactors to optimize reaction conditions and minimize production costs.
Chemical Reactions Analysis
Types of Reactions
L-Alanylglycyl-L-asparaginyl-L-cysteinyl-L-threonine can undergo various chemical reactions, including:
Oxidation: The thiol group in L-cysteine can be oxidized to form disulfide bonds, which can stabilize the peptide structure.
Reduction: Disulfide bonds can be reduced back to thiol groups using reducing agents like dithiothreitol (DTT).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or iodine (I₂) can be used to oxidize thiol groups.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol (BME) are common reducing agents.
Substitution: N-hydroxysuccinimide (NHS) esters are often used for amino group modifications.
Major Products Formed
Oxidation: Formation of disulfide-linked peptides.
Reduction: Regeneration of free thiol groups.
Substitution: Modified peptides with functional tags or groups.
Scientific Research Applications
L-Alanylglycyl-L-asparaginyl-L-cysteinyl-L-threonine has several applications in scientific research:
Biochemistry: Used as a model peptide to study protein folding, stability, and interactions.
Medicine: Potential therapeutic applications, such as drug delivery systems or as a component of peptide-based vaccines.
Chemistry: Employed in the development of novel catalysts or as a substrate in enzymatic reactions.
Industry: Utilized in the production of bioactive compounds or as a stabilizing agent in formulations.
Mechanism of Action
The mechanism of action of L-Alanylglycyl-L-asparaginyl-L-cysteinyl-L-threonine depends on its specific application. In general, the peptide can interact with various molecular targets, such as enzymes, receptors, or other proteins. The presence of L-cysteine allows for the formation of disulfide bonds, which can influence the peptide’s conformation and stability. Additionally, the peptide’s sequence can be designed to mimic or inhibit natural biological processes, making it a versatile tool in research and therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
L-Alanylglycyl-L-asparaginyl-L-cysteinyl-L-serine: Similar structure but with serine instead of threonine.
L-Alanylglycyl-L-asparaginyl-L-cysteinyl-L-valine: Similar structure but with valine instead of threonine.
L-Alanylglycyl-L-asparaginyl-L-cysteinyl-L-lysine: Similar structure but with lysine instead of threonine.
Uniqueness
L-Alanylglycyl-L-asparaginyl-L-cysteinyl-L-threonine is unique due to the specific combination of amino acids, which imparts distinct biochemical properties. The presence of L-threonine provides additional hydroxyl groups, enhancing the peptide’s solubility and potential for hydrogen bonding. This unique sequence allows for specific interactions with biological targets, making it a valuable compound for various applications.
Biological Activity
L-Alanylglycyl-L-asparaginyl-L-cysteinyl-L-threonine is a tripeptide that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
1. Synthesis of this compound
The synthesis of this compound typically involves peptide bond formation through various methods, including solid-phase peptide synthesis (SPPS) and solution-phase techniques. The choice of method can influence the yield and purity of the final product. For instance, SPPS allows for the efficient assembly of peptides with minimal side reactions, making it a preferred method for synthesizing complex peptides like this compound .
This compound exhibits several biological activities that can be attributed to its constituent amino acids:
- Antioxidant Properties : Cysteine, one of the components, is known for its role in reducing oxidative stress by acting as a precursor to glutathione, a potent antioxidant.
- Neuroprotective Effects : Some studies suggest that peptides containing threonine may enhance neuronal survival and function, potentially offering protective effects in neurodegenerative conditions.
- Hormonal Regulation : There is evidence that certain peptides can modulate hormone secretion. For example, tridecapeptides similar to this compound have been shown to inhibit the secretion of growth hormone .
2.2 Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds and their implications:
- Growth Hormone Secretion : Research indicates that specific sequences within tripeptides can inhibit growth hormone secretion, which may have therapeutic applications in conditions characterized by excessive growth hormone levels .
- Metabolic Pathways : A study on metabolic flux in Escherichia coli focused on the biosynthesis pathways of threonine and its derivatives, highlighting the importance of threonine in various metabolic processes . This suggests that this compound could influence similar pathways due to its threonine content.
3. Comparative Biological Activity Table
Peptide | Biological Activity | Mechanism |
---|---|---|
This compound | Antioxidant, Neuroprotective | Cysteine as a glutathione precursor |
L-Threonine | Enhances immune response | Essential amino acid for protein synthesis |
L-Cysteine | Reduces oxidative stress | Precursor to glutathione |
Tridecapeptides | Inhibits growth hormone secretion | Modulation of hormonal pathways |
4. Conclusion
This compound presents promising biological activities primarily due to its amino acid composition. Its potential roles in antioxidant defense, hormonal regulation, and neuroprotection warrant further investigation. Future research should focus on elucidating its precise mechanisms of action and exploring therapeutic applications in clinical settings.
Properties
CAS No. |
919788-82-2 |
---|---|
Molecular Formula |
C16H28N6O8S |
Molecular Weight |
464.5 g/mol |
IUPAC Name |
(2S,3R)-2-[[(2R)-2-[[(2S)-4-amino-2-[[2-[[(2S)-2-aminopropanoyl]amino]acetyl]amino]-4-oxobutanoyl]amino]-3-sulfanylpropanoyl]amino]-3-hydroxybutanoic acid |
InChI |
InChI=1S/C16H28N6O8S/c1-6(17)13(26)19-4-11(25)20-8(3-10(18)24)14(27)21-9(5-31)15(28)22-12(7(2)23)16(29)30/h6-9,12,23,31H,3-5,17H2,1-2H3,(H2,18,24)(H,19,26)(H,20,25)(H,21,27)(H,22,28)(H,29,30)/t6-,7+,8-,9-,12-/m0/s1 |
InChI Key |
VSUXBRPVXLCWBP-WZQRHETMSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)NC(=O)[C@H](CS)NC(=O)[C@H](CC(=O)N)NC(=O)CNC(=O)[C@H](C)N)O |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)C(CS)NC(=O)C(CC(=O)N)NC(=O)CNC(=O)C(C)N)O |
Origin of Product |
United States |
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